molecular formula C13H20N2 B1280109 (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine CAS No. 376591-05-8

(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine

Cat. No.: B1280109
CAS No.: 376591-05-8
M. Wt: 204.31 g/mol
InChI Key: ZSIUSRJKSLXIJH-CYBMUJFWSA-N
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Description

(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyl group at the first position and an ethylamino group at the third position. The (3R) configuration indicates the specific stereochemistry of the molecule, which is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Benzylation: The pyrrolidine derivative is benzylated at the first position using benzyl bromide in the presence of a base such as sodium hydride.

    Ethylamination: The benzylated pyrrolidine is then reacted with ethylamine to introduce the ethylamino group at the third position. This step may require a catalyst or specific reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically at the ethylamino group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions may target the benzyl group or the pyrrolidine ring, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products:

    Oxidation: Imines or oxidized pyrrolidine derivatives.

    Reduction: Reduced benzyl or pyrrolidine analogs.

    Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its chiral nature is particularly valuable.

Comparison with Similar Compounds

  • (3R)-(+)-3-(Ethylamino)pyrrolidine
  • (3R)-N-Ethyl-3-pyrrolidinamine
  • ®-N-ethylpyrrolidin-3-amine

Comparison: (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine is unique due to the presence of the benzyl group at the first position, which distinguishes it from other similar compounds. This structural feature contributes to its specific chemical reactivity and biological activity. The stereochemistry (3R) also plays a critical role in its interactions with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

(3R)-1-benzyl-N-ethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-14-13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIUSRJKSLXIJH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494266
Record name (3R)-1-Benzyl-N-ethylpyrrolidin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376591-05-8
Record name (3R)-N-Ethyl-1-(phenylmethyl)-3-pyrrolidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376591-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-1-Benzyl-N-ethylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine
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